molecular formula C6H12O2 B1396190 (S)-(3-Methyltetrahydrofuran-3-yl)methanol CAS No. 1123786-92-4

(S)-(3-Methyltetrahydrofuran-3-yl)methanol

Cat. No. B1396190
M. Wt: 116.16 g/mol
InChI Key: PEUKZUNHDBBJQH-LURJTMIESA-N
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Description

(S)-(3-Methyltetrahydrofuran-3-yl)methanol, also known as S-methyl-THF, is an organic compound containing a methyl group attached to the 3-position of a tetrahydrofuran (THF) ring. This compound is a versatile building block for organic synthesis and has been widely used in a variety of applications. It is a colorless liquid with a low boiling point, making it an ideal starting material for many chemical reactions.

Scientific Research Applications

1. Synthesis and Chemical Applications

  • Prins Cyclization : "(S)-(3-Methyltetrahydrofuran-3-yl)methanol" reacts with different aldehydes in the presence of InCl3 to synthesize cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization (B. Reddy et al., 2012).
  • Oxidative Cyclization-Methoxycarbonylation : This compound is involved in oxidative cyclization-alkoxycarbonylation reactions to yield tetrahydrofurans when reacted with aldehydes (B. Gabriele et al., 2000).

2. Methanol Production and Applications

  • Methanol as a Building Block : Methanol, derived from compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is a key building block for complex chemical structures and clean-burning fuel with high octane number (F. Dalena et al., 2018).
  • RuCl3-catalyzed N-Methylation : Methanol is used as a C1 synthon and hydrogen source for selective N-methylation of amines, highlighting its versatility in chemical synthesis (Naina Sarki et al., 2021).

3. Solvation and Electron Structure

  • Solvated Electron Structure : Studies on the geometrical structure of solvated electrons in methanol and related compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol" reveal insights into electron magnetic resonance in these substances (L. Kevan, 1981).

4. Biological Conversion

  • Engineering Methylotrophic E. coli : Methanol, related to compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is used in engineering E. coli for converting methanol to metabolites, demonstrating its potential in biotechnological applications (W. B. Whitaker et al., 2017).

5. Organic Synthesis and Industrial Applications

  • Organometallic and Biphasic Reactions : 2-Methyltetrahydrofuran, closely related to "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is used in various organometallic reactions, demonstrating its versatility as a solvent in chemical syntheses (D. Aycock, 2007).

6. Methanol as a C1 Source in Organic Synthesis

  • Transition-Metal-Catalyzed Utilization of Methanol : Methanol's use as a C1 source in various methylation, methoxylation, and formylation reactions highlights its importance in organic synthesis and drug discovery (Kishore Natte et al., 2017).

properties

IUPAC Name

[(3S)-3-methyloxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKZUNHDBBJQH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-Methyltetrahydrofuran-3-yl)methanol

CAS RN

1123786-92-4
Record name [(3S)-3-methyloxolan-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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